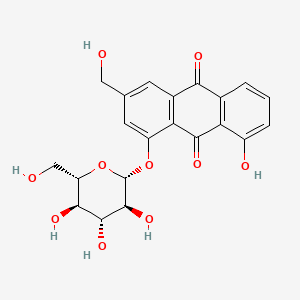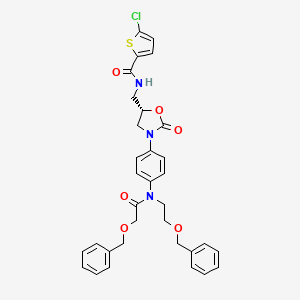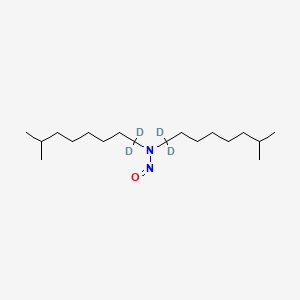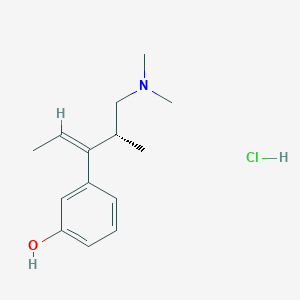![molecular formula C14H20N4O4 B13431600 1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine](/img/structure/B13431600.png)
1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine is a synthetic compound with a complex structure It is a derivative of xanthine, a purine base found in most human body tissues and fluids, and certain plants
準備方法
The synthesis of 1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine involves several steps. The primary synthetic route includes the alkylation of 3,7-dimethylxanthine with 4-bromobutyric acid ethyl ester under basic conditions. The reaction typically requires a strong base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of the desired compound.
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
化学反応の分析
1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically targets the ethoxycarbonyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often result in the reduction of the ethoxycarbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl group, where nucleophiles such as amines or thiols replace the ethoxy group, forming amides or thioesters.
Common reagents and conditions used in these reactions include polar solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on various biological pathways, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anti-cancer properties.
Industry: It may be used in the development of new materials with specific properties, such as improved solubility or stability.
作用機序
The mechanism of action of 1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific pathways involved.
類似化合物との比較
1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine can be compared with other xanthine derivatives, such as caffeine, theobromine, and theophylline. These compounds share a similar core structure but differ in their side chains and functional groups, leading to unique properties and applications.
Caffeine: Known for its stimulant effects, caffeine has a methyl group at the 1, 3, and 7 positions.
Theobromine: Found in chocolate, theobromine has a methyl group at the 3 and 7 positions and a hydrogen at the 1 position.
Theophylline: Used in respiratory therapies, theophylline has a methyl group at the 1 and 3 positions and a hydrogen at the 7 position.
The uniqueness of this compound lies in its ethoxycarbonylbutyl side chain, which imparts distinct chemical and biological properties compared to other xanthine derivatives.
特性
分子式 |
C14H20N4O4 |
|---|---|
分子量 |
308.33 g/mol |
IUPAC名 |
ethyl 5-(3,7-dimethyl-2,6-dioxopurin-1-yl)pentanoate |
InChI |
InChI=1S/C14H20N4O4/c1-4-22-10(19)7-5-6-8-18-13(20)11-12(15-9-16(11)2)17(3)14(18)21/h9H,4-8H2,1-3H3 |
InChIキー |
JYPKBIVPQQYTHP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(6-Iodohexyl)sulfanyl]phenyl acetate](/img/structure/B13431540.png)
![(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13431543.png)


![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431557.png)


![(3E)-N,N-dimethyl-3-[(3R,8S)-2-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trienylidene]propan-1-amine;hydrochloride](/img/structure/B13431571.png)
![ethyl (1S,5R,6S)-5-(methoxymethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13431580.png)
